N-((4-Bromonaphthalen-1-yl)methyl)cyclohexanamine
Description
Properties
Molecular Formula |
C17H20BrN |
|---|---|
Molecular Weight |
318.3 g/mol |
IUPAC Name |
N-[(4-bromonaphthalen-1-yl)methyl]cyclohexanamine |
InChI |
InChI=1S/C17H20BrN/c18-17-11-10-13(15-8-4-5-9-16(15)17)12-19-14-6-2-1-3-7-14/h4-5,8-11,14,19H,1-3,6-7,12H2 |
InChI Key |
NOWNLRYRSXKERN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NCC2=CC=C(C3=CC=CC=C23)Br |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-Bromo-1-(bromomethyl)naphthalene
Step 1: Bromination of 1-methylnaphthalene
1-Methyl naphthalene is brominated at the benzylic position using N-bromosuccinimide (NBS) in acetonitrile at 0–25 °C to yield 4-bromo-1-methyl naphthalene with high yield (~99%).
Step 2: Benzylic bromination
The methyl group is further brominated to form 4-bromo-1-(bromomethyl)naphthalene using NBS and benzoyl peroxide catalyst in carbon tetrachloride at 70–78 °C, yielding about 79%.
Conversion to 4-Bromo-1-naphthaldehyde
Reduction to (4-Bromonaphthalen-1-yl)methanol
- Alternatively, 4-bromonaphthalene-1-carboxylic acid can be reduced to (4-bromonaphthalen-1-yl)methanol using borane-tetrahydrofuran complex (BH3-THF) in tetrahydrofuran at room temperature, with a yield of 95%.
Amination to Form N-((4-Bromonaphthalen-1-yl)methyl)cyclohexanamine
The key step is the nucleophilic substitution of the benzylic bromide or the conversion of the alcohol intermediate to a suitable leaving group, followed by reaction with cyclohexanamine.
Direct Nucleophilic Substitution
- The benzylic bromide (4-bromo-1-(bromomethyl)naphthalene) can be reacted with cyclohexanamine under reflux conditions in an appropriate solvent (e.g., ethanol or acetonitrile) to substitute the bromide with the cyclohexylamine group, forming the target amine.
Reductive Amination
- Using 4-bromo-1-naphthaldehyde, reductive amination with cyclohexanamine in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride can yield this compound with high selectivity.
Summary Table of Preparation Steps and Conditions
| Step | Intermediate/Product | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 4-Bromo-1-methyl naphthalene | NBS, acetonitrile, 0–25 °C | 99 | Benzylic bromination |
| 2 | 4-Bromo-1-(bromomethyl)naphthalene | NBS, benzoyl peroxide, CCl4, 70–78 °C | 79 | Benzylic bromination |
| 3 | 4-Bromo-1-naphthaldehyde | Hexamethylenetetramine, AcOH/H2O, reflux 100 °C | 80.4 | Sommelet reaction |
| 4 | (4-Bromonaphthalen-1-yl)methanol | BH3-THF, THF, room temp | 95 | Reduction of carboxylic acid |
| 5 | This compound | Cyclohexanamine, reflux, solvent (e.g., EtOH) or reductive amination | Variable | Nucleophilic substitution or reductive amination |
Research Findings and Considerations
The use of N-bromosuccinimide (NBS) is critical for selective benzylic bromination without affecting the aromatic bromine substituent.
Hexamethylenetetramine-mediated oxidation (Sommelet reaction) is an efficient method to convert benzylic bromides to aldehydes, which are versatile intermediates for amination.
Borane-THF reduction offers a mild and high-yielding route to the corresponding benzyl alcohol, which can be converted to amines via activation (e.g., tosylation) followed by nucleophilic substitution.
Reductive amination is preferred for better selectivity and fewer side products compared to direct nucleophilic substitution of benzylic bromides, which can sometimes lead to elimination or over-alkylation.
Solvent choice and temperature control are essential to optimize yields and purity.
Chemical Reactions Analysis
Types of Reactions: N-((4-Bromonaphthalen-1-yl)methyl)cyclohexanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the bromonaphthalene moiety or the cyclohexanamine group.
Substitution: The bromine atom in the naphthalene ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium methoxide or Grignard reagents can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while substitution reactions can introduce various functional groups into the naphthalene ring.
Scientific Research Applications
Chemistry: N-((4-Bromonaphthalen-1-yl)methyl)cyclohexanamine is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules and in the study of reaction mechanisms.
Biology: In biological research, this compound may be used to investigate the interactions between small molecules and biological targets. It can serve as a probe to study enzyme activity or receptor binding.
Medicine: The compound’s structural features make it a candidate for drug development. It may be explored for its potential therapeutic effects and as a lead compound in medicinal chemistry.
Industry: In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its unique properties may be leveraged in the development of new products.
Mechanism of Action
The mechanism of action of N-((4-Bromonaphthalen-1-yl)methyl)cyclohexanamine involves its interaction with specific molecular targets. The bromonaphthalene moiety may interact with aromatic residues in proteins, while the cyclohexanamine group can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Indole-Based Cyclohexanamine Derivatives
Key Compounds :
Structural Differences :
- Aromatic System: Indole (benzene-pyrrole fused ring) vs. naphthalene (fused benzene rings).
- Substituents : Chlorine at position 5/6 (indole) vs. bromine at position 4 (naphthalene). Bromine’s larger size increases steric hindrance and polarizability.
NMR Data :
| Compound | 1H NMR Signals (ppm) | 13C NMR Signals (ppm) |
|---|---|---|
| 5b () | 8.62 (indole NH), 3.65 (NCH2) | 134.7 (C-Br), 56.8 (NCH2) |
| 7f () | 8.38 (indole NH), 3.93 (NCH2) | 136.7 (C-Cl), 56.3 (NCH2) |
Key Insight : Indole derivatives show distinct NH proton signals (~8.6 ppm) absent in naphthalene analogs, impacting solubility and intermolecular interactions .
Benzene and Heterocyclic Derivatives
Key Compounds :
Structural Differences :
Boronate and Alkyne-Modified Derivatives
Key Compounds :
Functional Groups :
Substituted Cyclohexanamines with Bulky Groups
Key Compounds :
Steric and Electronic Effects :
- tert-Butyl groups (): Increase lipophilicity and steric shielding of the amine.
- Adamantyl groups (): Provide extreme rigidity and hydrophobicity, contrasting with naphthalene’s planar structure.
Key Insight : Bulky substituents reduce metabolic degradation but may limit membrane permeability .
Biological Activity
N-((4-Bromonaphthalen-1-yl)methyl)cyclohexanamine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes available research findings regarding its biological activity, including toxicity studies, pharmacodynamics, and potential therapeutic applications.
Chemical Structure and Properties
This compound can be structurally represented as follows:
- Chemical Formula : C15H16BrN
- Molecular Weight : 292.20 g/mol
- Structural Features : The compound features a cyclohexanamine moiety linked to a bromonaphthalene group, which may influence its interaction with biological targets.
Biological Activity Overview
The biological activity of this compound has been explored through various studies. The following sections summarize key findings related to its pharmacological effects and toxicity.
1. Toxicity Studies
Toxicological evaluations indicate that compounds with similar structural features may exhibit significant systemic toxicity. For instance, chronic oral exposure to structurally related cyclohexanamines has shown adverse effects such as:
- Dermal Reactions : Severe erythema and edema were observed in animal models following exposure, indicating potential irritant properties .
- Organ Toxicity : Histopathological examinations revealed vacuolar degeneration in organs such as the liver, stomach, and skeletal muscle at certain dosage levels .
| Study Type | Observed Effects | NOAEL (mg/kg bw/day) | LOAEL (mg/kg bw/day) |
|---|---|---|---|
| Oral Toxicity | Liver vacuolization, dermal necrosis | 37.5 | 20 |
| Inhalation Toxicity | Mild liver toxicity, disturbed hemoglobin metabolism | Not specified | Not specified |
2. Pharmacodynamics
Research into the pharmacodynamics of this compound indicates potential interactions with neurotransmitter systems. Compounds with similar amine structures have been studied for their effects on:
- Monoamine Transporters : Potential inhibition of serotonin and norepinephrine reuptake mechanisms could suggest antidepressant-like activity.
- Receptor Binding : Preliminary studies have indicated that derivatives might interact with adrenergic and dopaminergic receptors, warranting further investigation into their psychotropic effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
